

¹³C NMR data for 2,5-Difluoro-4-iodoaniline

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Compound of Interest

Compound Name: 2,5-Difluoro-4-iodoaniline

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An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of **2,5-Difluoro-4-iodoaniline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-iodoaniline is a halogenated aromatic amine with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[1] The precise substitution pattern on the aniline ring, featuring two electron-withdrawing fluorine atoms, an amino group, and a bulky, polarizable iodine atom, results in a unique electronic and steric environment. Understanding the molecular structure with certainty is paramount for its application in drug design and materials science, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for this purpose.

This technical guide provides a comprehensive overview of the ¹³C NMR spectroscopy of **2,5-Difluoro-4-iodoaniline**. While experimental data for this specific molecule is not readily available in the public domain, this guide will present a detailed prediction and interpretation of its ¹³C NMR spectrum. The principles outlined herein are grounded in established NMR theory and supported by data from analogous compounds, offering a robust framework for researchers working with this and similar halogenated anilines.

Predicted ¹³C NMR Data for 2,5-Difluoro-4-iodoaniline

The following table presents the predicted ^{13}C NMR chemical shifts (δ) in parts per million (ppm) and plausible carbon-fluorine coupling constants (J) in Hertz (Hz) for **2,5-Difluoro-4-iodoaniline**. These predictions are based on established substituent chemical shift (SCS) effects, and by comparing with data for similar compounds. The numbering of the carbon atoms is as follows:

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Carbon Atom	Predicted Chemical Shift (δ , ppm)	Predicted ^1JCF (Hz)	Predicted ^2JCF (Hz)	Predicted ^3JCF (Hz)
C1	138 - 142	-	~2-5	~2-5
C2	150 - 154 (d)	~240-250	-	~7-10
C3	100 - 104 (dd)	-	~20-25	~3-5
C4	80 - 85 (d)	-	~5-8	-
C5	155 - 159 (d)	~245-255	-	~2-5
C6	105 - 109 (dd)	-	~20-25	~3-5

Note: 'd' denotes a doublet, and 'dd' denotes a doublet of doublets.

Methodology for ^{13}C NMR Data Acquisition: A Self-Validating Protocol

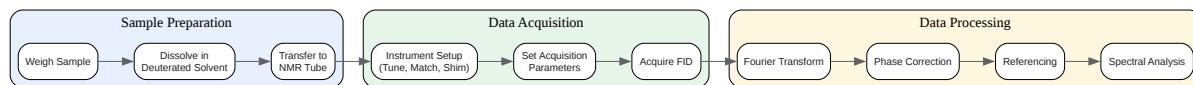
The acquisition of a high-quality ^{13}C NMR spectrum is crucial for unambiguous structural elucidation. The following protocol is designed to be a self-validating system for a substituted aniline like **2,5-Difluoro-4-iodoaniline**.

Experimental Protocol

- Sample Preparation:
 - Accurately weigh approximately 20-30 mg of **2,5-Difluoro-4-iodoaniline**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl_3 is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with lower solubility.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - The ^{13}C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
 - Tune and match the probe for the ^{13}C frequency.
 - Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
- Data Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled ^{13}C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. This sequence employs a 30° pulse angle to allow for a shorter relaxation delay.
 - Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is generally sufficient to encompass the chemical shifts of all carbon atoms in the molecule.
 - Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.
 - Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration (if required).

- Number of Scans (NS): The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, several hundred to a few thousand scans are required to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
 - Perform a Fourier transform of the Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Experimental Workflow Diagram



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Caption: A generalized workflow for acquiring and processing ^{13}C NMR data.

Spectral Interpretation and Structural Elucidation

The interpretation of the ^{13}C NMR spectrum of **2,5-Difluoro-4-iodoaniline** involves a detailed analysis of the chemical shifts and carbon-fluorine coupling patterns.

Analysis of Chemical Shifts

The chemical shift of each carbon atom in the aromatic ring is influenced by the electronic effects (inductive and resonance) of the substituents.

- Amino Group (-NH₂): The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, causing an upfield shift (to lower ppm values) of the corresponding carbon signals. The carbon directly attached to the amino group (C1) will be shifted downfield.
- Fluorine Atoms (-F): Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect. This deshields the directly attached carbon (ipso-carbon), causing a significant downfield shift. However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the ring and causing an upfield shift at the ortho and para positions. The large downfield shift of the ipso-carbon is a characteristic feature of fluoroaromatic compounds.
- Iodine Atom (-I): Iodine is the least electronegative of the halogens. It exhibits a weaker inductive electron-withdrawing effect compared to fluorine. A significant contributor to the shielding/deshielding effect of iodine is the "heavy atom effect," which causes a substantial upfield shift of the ipso-carbon (C4). This is a diagnostic feature for carbons bearing an iodine substituent.

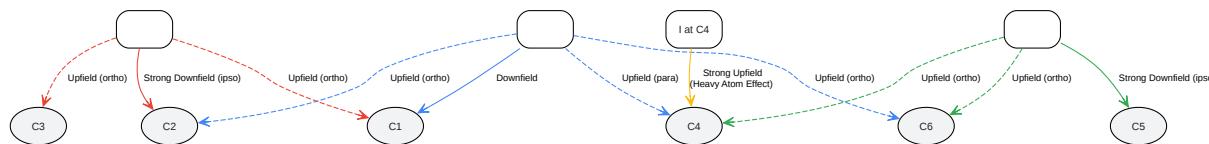
Carbon-Fluorine Coupling

A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between carbon and fluorine nuclei.

- ¹JCF (One-bond C-F coupling): This coupling is typically very large, in the range of 240-260 Hz, and is observed for the carbons directly bonded to fluorine (C2 and C5). This large coupling constant is a definitive indicator of a C-F bond.
- ²JCF (Two-bond C-F coupling): Coupling between a fluorine atom and a carbon atom two bonds away is also significant, typically in the range of 20-30 Hz. In **2,5-Difluoro-4-iodoaniline**, C1, C3, and C6 will exhibit two-bond couplings to fluorine.
- ³JCF (Three-bond C-F coupling): Three-bond C-F couplings are generally smaller, on the order of 2-10 Hz.

The observed multiplicity of each carbon signal (doublet, doublet of doublets, etc.) due to these couplings provides invaluable information for making unambiguous assignments of the carbon resonances.

Substituent Effects on Carbon Environments



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Caption: Key substituent effects influencing ^{13}C chemical shifts.

Conclusion

^{13}C NMR spectroscopy is a cornerstone technique for the structural verification of **2,5-Difluoro-4-iodoaniline**. By understanding the interplay of the electronic and heavy atom effects of the amino, fluoro, and iodo substituents, a detailed and accurate prediction of the ^{13}C NMR spectrum can be made. The analysis of chemical shifts, in conjunction with the highly informative carbon-fluorine coupling patterns, allows for the complete and unambiguous assignment of all carbon resonances. This guide provides the fundamental principles and a practical framework for researchers to confidently interpret the ^{13}C NMR data of this important synthetic intermediate, ensuring its correct identification and use in further scientific endeavors.

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References

- 1. 2,5-Difluoro-4-iodoaniline [myskinrecipes.com]
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